2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential therapeutic applications . These compounds are known to interact with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various neurological conditions .
Molecular Structure Analysis
The molecular structure of “this compound” is likely complex given its size and the presence of multiple functional groups. In silico docking and molecular dynamics simulations have been used to study the structure and binding affinity of similar compounds .Mechanism of Action
Target of Action
The primary targets of 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are known to be activated or blocked by various drugs for the treatment of numerous disorders
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . .
Pharmacokinetics
The compound’s pharmacokinetic properties are influenced by its piperazine structure, which is known to positively modulate the pharmacokinetic properties of a drug substance . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . .
Result of Action
Given its target, the α1-ars, it can be inferred that the compound may have potential therapeutic effects on various neurological conditions .
Future Directions
The future directions for research on “2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine” and related compounds could involve further exploration of their therapeutic potential. For instance, alpha1-adrenergic receptors, which these compounds interact with, are a significant target for new central nervous system (CNS) drug discovery . Further studies could also focus on optimizing the synthesis of these compounds and improving their pharmacokinetic profiles .
Properties
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-15-7-9-19-18(20-15)22-13-11-21(12-14-22)10-8-16-3-5-17(23-2)6-4-16/h3-7,9H,8,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWPZBNODMMDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.